![molecular formula C19H13ClFN3S B2512047 4-[(3-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1105211-29-7](/img/structure/B2512047.png)
4-[(3-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-[(3-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyrazines and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
- Research Findings :
- Research Findings :
Cancer Treatment (CDK2 Inhibition)
Neurotoxicity Research
Heterocyclic Chemistry
Mechanism of Action
Target of Action
Compounds with a pyrazolo[1,5-a]pyrazine core are often designed to interact with specific protein targets in the body. The exact target would depend on the specific functional groups attached to the core structure. In the case of “4-[(3-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine”, the chlorobenzyl and fluorophenyl groups might be intended to interact with specific sites on the target protein .
Mode of Action
Once “4-[(3-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine” binds to its target, it could induce a conformational change in the protein, altering its activity. This could result in the inhibition or activation of the protein, depending on the nature of the target and the specific binding interaction .
Biochemical Pathways
The affected pathways would depend on the specific protein target of “4-[(3-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine”. If the target is an enzyme, the compound could affect the metabolic pathway that the enzyme is involved in. If the target is a receptor, it could influence signal transduction pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “4-[(3-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine” would be influenced by its chemical structure. Factors such as its size, polarity, and the presence of specific functional groups could affect its absorption into the body, its distribution within tissues, its metabolic stability, and its rate of excretion .
Result of Action
The molecular and cellular effects of “4-[(3-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine” would depend on the specific biochemical pathways it affects. This could range from changes in cellular metabolism to alterations in cell signaling or gene expression .
Action Environment
The action, efficacy, and stability of “4-[(3-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine” could be influenced by various environmental factors. These could include the pH and temperature of the body, the presence of other drugs or substances, and individual variations in metabolism and protein expression .
properties
IUPAC Name |
4-[(3-chlorophenyl)methylsulfanyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3S/c20-15-3-1-2-13(10-15)12-25-19-18-11-17(23-24(18)9-8-22-19)14-4-6-16(21)7-5-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTJBMCTHLEFOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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